4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine
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Overview
Description
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and a trifluoromethyl-substituted benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiadiazole ring: This involves the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization.
Coupling of the furan and thiadiazole rings: This step often involves the use of coupling reagents such as EDCI or DCC.
Introduction of the trifluoromethylbenzoyl group: This can be done through Friedel-Crafts acylation using trifluoromethylbenzoyl chloride.
Formation of the piperidine ring: This step involves the cyclization of appropriate amine precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer properties.
Furan Derivatives: Compounds containing the furan ring are known for their wide range of biological activities.
Trifluoromethylbenzoyl Derivatives: These compounds are of interest due to their potential as pharmaceuticals and agrochemicals.
Uniqueness
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-5-2-1-4-13(14)18(26)25-9-7-12(8-10-25)16-23-24-17(28-16)15-6-3-11-27-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZIOCNPJDJHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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